molecular formula C20H35Li B12563632 lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene CAS No. 176977-33-6

lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene

Cat. No.: B12563632
CAS No.: 176977-33-6
M. Wt: 282.5 g/mol
InChI Key: UQRDGLSLLGAGBT-UHFFFAOYSA-N
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Description

Lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene is a complex organometallic compound It is known for its unique structure, which includes a cyclopentadiene ring substituted with five isopropyl groups and a lithium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene typically involves the reaction of 1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene with a lithium reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) and diethyl ether. The reaction is typically performed at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced cyclopentadiene species.

    Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienyl ketones, while reduction can produce cyclopentadiene alcohols.

Scientific Research Applications

Lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene has several scientific research applications:

    Chemistry: It is used as a ligand in organometallic chemistry and catalysis. Its unique structure allows it to stabilize various metal complexes.

    Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

    Medicine: The compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound.

Comparison with Similar Compounds

Similar Compounds

    Lithium pentamethylcyclopentadienide: Similar in structure but with methyl groups instead of isopropyl groups.

    Sodium cyclopentadienide: Contains a sodium ion instead of lithium and lacks the isopropyl substitutions.

    Potassium cyclopentadienide: Similar to sodium cyclopentadienide but with a potassium ion.

Uniqueness

Lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene is unique due to its bulky isopropyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in applications requiring selective catalysis and stabilization of reactive intermediates.

Properties

CAS No.

176977-33-6

Molecular Formula

C20H35Li

Molecular Weight

282.5 g/mol

IUPAC Name

lithium;1,2,3,4,5-penta(propan-2-yl)cyclopenta-1,3-diene

InChI

InChI=1S/C20H35.Li/c1-11(2)16-17(12(3)4)19(14(7)8)20(15(9)10)18(16)13(5)6;/h11-15H,1-10H3;/q-1;+1

InChI Key

UQRDGLSLLGAGBT-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)[C-]1C(=C(C(=C1C(C)C)C(C)C)C(C)C)C(C)C

Origin of Product

United States

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